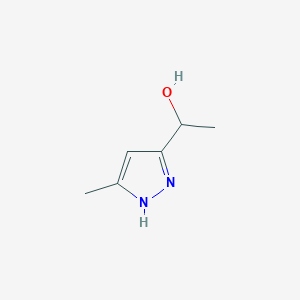

1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1H-pyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-3-6(5(2)9)8-7-4/h3,5,9H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZOVKXVVBTQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 5 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol and Analogues

Retrosynthetic Analysis of the 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-ol, the primary disconnection is at the C-C bond of the ethanolic side chain and the C-N/C-C bonds within the pyrazole (B372694) ring.

One common disconnection approach involves breaking the pyrazole ring, which leads back to a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov Specifically, the target molecule can be retrosynthetically disconnected to 4-hydroxy-4-(5-methyl-1H-pyrazol-3-yl)pentan-2-one, which can be further simplified to acetylacetone (B45752) and a hydrazine source. Another key disconnection is at the carbon-alcohol bond on the ethanolic side chain, suggesting a precursor like 3-acetyl-5-methyl-1H-pyrazole. This intermediate could then be subjected to reduction or addition of a methyl group to furnish the desired alcohol.

A visual representation of a possible retrosynthetic analysis is shown below:

This analysis highlights the importance of pyrazole ring formation methodologies and subsequent functional group manipulations to achieve the final product.

Classical and Modern Approaches for Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of synthesizing 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol and its analogues. Several robust methods have been developed over the years, ranging from classical cyclocondensation reactions to more modern multicomponent and cycloaddition strategies.

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com This reaction, first reported by Knorr in 1883, provides a straightforward route to polysubstituted pyrazoles. nih.gov

In the context of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-ol, a suitable 1,3-dicarbonyl precursor such as pentane-2,4-dione (acetylacetone) can be reacted with hydrazine. The reaction typically proceeds by initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant challenge in this method can be the control of regioselectivity when using substituted hydrazines, as two different regioisomers can be formed. nih.govnih.gov However, for the synthesis of the parent 1H-pyrazole, where the nitrogen is unsubstituted, this is not a concern. Reaction conditions can be optimized by using various solvents and catalysts to improve yields and selectivity. For instance, aprotic dipolar solvents have been shown to give better results than polar protic solvents like ethanol (B145695) in some cases. nih.gov

| Reactant 1 | Reactant 2 | Key Transformation | Product Type |

| 1,3-Diketone | Hydrazine | Cyclocondensation | Polysubstituted pyrazole |

| α,β-Unsaturated Ketone | Hydrazine | Michael Addition-Cyclocondensation | Pyrazoline (oxidized to pyrazole) |

| Acetylenic Ketone | Hydrazine | Cyclocondensation | Pyrazole (often a mix of regioisomers) mdpi.com |

Multicomponent reactions (MCRs) have gained prominence as they offer a more efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single pot. nih.govbeilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can be employed to construct the pyrazole core. beilstein-journals.org Catalysts such as Yb(PFO)3 have been shown to be effective in promoting these reactions. beilstein-journals.org Another example is a four-component reaction of hydrazine hydrate (B1144303), ethyl acetoacetate, malononitrile, and a substituted aldehyde, which can be efficiently catalyzed by CeO2/ZrO2. rsc.org These MCRs allow for the rapid generation of a library of pyrazole derivatives with diverse substitution patterns. While not directly producing 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-ol, these methods can be adapted to synthesize precursors that can be further elaborated to the target molecule.

| Number of Components | Typical Reactants | Catalyst/Conditions | Product Feature |

| Three | Aldehyde, β-ketoester, Hydrazine | Yb(PFO)3 beilstein-journals.org | Persubstituted pyrazoles |

| Four | Hydrazine hydrate, Ethyl acetoacetate, Malononitrile, Aldehyde | CeO2/ZrO2 rsc.org | Highly substituted pyranopyrazoles |

| Five | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10 mdpi.com | Highly substituted pyranopyrazoles |

1,3-Dipolar cycloaddition reactions provide another powerful and regioselective method for the synthesis of pyrazoles. nih.govrsc.org This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, which is usually an alkene or an alkyne. beilstein-journals.orgwikipedia.org

The reaction of a diazo compound with an alkyne is a common strategy. rsc.orgresearchgate.net For the synthesis of the 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-ol scaffold, a suitably substituted alkyne could be reacted with diazomethane. The regioselectivity of the cycloaddition is a key aspect, and it is often influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. In some cases, these reactions can be performed under thermal conditions without the need for a catalyst. rsc.org

| 1,3-Dipole | Dipolarophile | Key Transformation | Product |

| Diazo compound | Alkyne | [3+2] Cycloaddition | Pyrazole rsc.orgresearchgate.net |

| Nitrilimine | Alkene/Alkyne | [3+2] Cycloaddition | Pyrazole |

| Sydnone | Alkyne | [3+2] Cycloaddition | Pyrazole |

Stereoselective Synthesis of Enantiopure 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol

The ethanolic side chain of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-ol contains a chiral center. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods. Asymmetric catalysis is a primary strategy to achieve this.

Asymmetric catalysis can be employed to create the chiral center at the ethanolic moiety with high enantioselectivity. nih.gov One of the most direct approaches is the enantioselective addition of an organometallic reagent to a prochiral ketone precursor, such as 3-acetyl-5-methyl-1H-pyrazole.

This transformation can be achieved using a chiral catalyst that coordinates to the organometallic reagent and the ketone, thereby directing the nucleophilic attack to one of the enantiotopic faces of the carbonyl group. A variety of chiral ligands and metal catalysts have been developed for this purpose. For example, chiral amino alcohols, diols (like BINOL derivatives), and phosphine (B1218219) ligands in combination with metals like titanium, zinc, or ruthenium have been successfully used for the enantioselective alkylation of aldehydes and ketones. mdpi.comnih.gov

The general scheme for this approach is as follows:

3-Acetyl-5-methyl-1H-pyrazole + Organometallic Reagent (e.g., MeLi, MeMgBr) --(Chiral Catalyst)--> (R)- or (S)-1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol

The choice of the chiral catalyst is crucial for achieving high enantiomeric excess (ee). The development of such catalytic systems is an active area of research, aiming for high efficiency, selectivity, and broad substrate scope. nih.gov

| Precursor | Reagent | Type of Asymmetric Reaction | Catalyst System (Example) |

| 3-Acetyl-5-methyl-1H-pyrazole | Organometallic methyl reagent | Enantioselective Alkylation | Chiral ligand (e.g., BINOL derivative) + Metal (e.g., Ti(OiPr)4) nih.gov |

| 3-Formyl-5-methyl-1H-pyrazole | Organometallic methyl reagent | Enantioselective Alkylation | Chiral ligand + Metal |

| Pyrazole derivative with a prochiral ketone | Reducing agent (e.g., H2) | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complex |

Chiral Auxiliary-Mediated Approaches to Pyrazole Alcohols

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. This approach involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate, which then directs the stereoselective formation of a new chiral center. After the reaction, the auxiliary is removed and can often be recovered for reuse.

One notable application of this strategy in the synthesis of chiral pyrazole derivatives involves the use of sulfinimines, particularly those derived from tert-butanesulfinamide. For instance, a novel asymmetric synthesis of pyrazole-containing inhibitors was developed using (R)- and (S)-tert-butanesulfinamide as chiral auxiliaries. The key step involves the stereoselective addition of a nucleophile, such as 4-picolyl lithium, to a chiral toluenesulfinyl imine, which sets the stereochemistry of a new chiral center adjacent to a nitrogen atom. This amine is then further transformed into the final pyrazole derivative through enaminone formation and subsequent cyclization. While this specific example leads to a chiral center directly attached to the pyrazole nitrogen, the principle can be adapted for the synthesis of pyrazole alcohols by modifying the starting materials and reaction sequence.

The general effectiveness of chiral auxiliaries stems from their ability to create a sterically biased environment, forcing reagents to attack a prochiral center from a specific face. Oxazolidinones and camphor-based auxiliaries are other widely used examples that have proven effective in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions, which can be foundational steps in constructing chiral alcohol side chains on a pyrazole core.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) | Reference |

| tert-Butanesulfinamide | Nucleophilic addition to imines | >95% | rsc.org |

| Evans Oxazolidinones | Aldol Reactions, Alkylations | >99% | |

| Camphorsultam | Michael Additions, Alkylations | >98% | |

| (S)-Indoline | Nucleophilic addition to hydrazones | up to >99% | organic-chemistry.org |

Enzymatic Biotransformations for Chiral Resolution or Asymmetric Synthesis

Biocatalysis offers a powerful and green alternative to traditional chemical methods for producing enantiomerically pure compounds. Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral pyrazole alcohols, two primary enzymatic strategies are employed: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor. mdpi.com

Kinetic Resolution: This is the most common enzymatic method for separating racemates. Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. acs.orggoogle.com In a typical setup, a racemic mixture of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-ol could be treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer of the alcohol at a much faster rate than the other. The reaction can be stopped at approximately 50% conversion, allowing for the separation of the unreacted, enantiopure alcohol from the acylated enantiomer. google.com The choice of lipase, acyl donor, and solvent can significantly influence both the reaction rate and the enantioselectivity. nih.gov

Asymmetric Synthesis: This approach creates a single enantiomer from a prochiral substrate. For example, the corresponding ketone, 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one, can be enantioselectively reduced to the chiral alcohol using an alcohol dehydrogenase (ADH). These enzymes, often requiring a cofactor like NADH or NADPH, transfer a hydride to the ketone's carbonyl group with high facial selectivity, producing the (R)- or (S)-alcohol in high enantiomeric excess. nih.gov The regeneration of the expensive cofactor is a key consideration in these processes, and various in-situ recycling systems have been developed to make the synthesis economically viable. nih.govresearchgate.net

Table 2: Enzymatic Strategies for Chiral Alcohol Synthesis

| Enzyme Class | Strategy | Substrate Example | Key Features | References |

| Lipases (e.g., CAL-B, Lipase PS) | Kinetic Resolution | Racemic secondary alcohol | High enantioselectivity (>99% ee), mild conditions, no cofactor needed. | nih.gov, google.com |

| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction | Prochiral ketone | High enantioselectivity (>99% ee), produces a single enantiomer. | nih.gov |

| Transaminases (TAs) | Asymmetric Amination (for amino alcohols) | Keto alcohol | Can create chiral amino alcohols from keto precursors. | ias.ac.in, benthamdirect.com |

Asymmetric Ring-Opening Reactions of Epoxides with Pyrazole Derivatives

The asymmetric ring-opening (ARO) of epoxides with nucleophiles is a highly efficient method for constructing vicinal difunctionalized compounds with defined stereochemistry. researchgate.netacs.org Using pyrazole as the nucleophile provides a direct route to β-pyrazole-substituted alcohols.

In a notable example, an efficient synthesis of optically pure β-pyrazole-substituted alcohols was achieved through the ARO of meso-epoxides using pyrazole derivatives as nucleophiles. jetir.org This reaction is catalyzed by a chiral complex, such as an N,N'-dioxide-Scandium(III) triflate complex. The catalyst coordinates to the epoxide, activating it for nucleophilic attack, while the chiral ligand environment dictates the face from which the pyrazole attacks, leading to high enantioselectivity. jetir.org This desymmetrization of an achiral meso-epoxide can generate two adjacent stereocenters in a single step with excellent control. jetir.org

The reaction can be performed with low catalyst loading (e.g., 1 mol%) and provides the desired β-pyrazole alcohols in high yields and with excellent enantiomeric excess. jetir.org This methodology is applicable to various meso-epoxides, including both cyclic and acyclic substrates. A microwave-assisted, solvent-free version of this reaction has also been developed, combining the benefits of stereocontrol with green chemistry principles. nih.gov

Table 3: Asymmetric Ring-Opening of Epoxides with Pyrazoles

| Epoxide Substrate | Pyrazole Nucleophile | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |

| Cyclohexene oxide | Pyrazole | N,N'-dioxide-Sc(OTf)₃ | 95% | 95% | jetir.org |

| Cyclopentene oxide | 3,5-Dimethylpyrazole | N,N'-dioxide-Sc(OTf)₃ | 94% | 94% | jetir.org |

| meso-Stilbene oxide | Pyrazole | N,N'-dioxide-Sc(OTf)₃ | 92% | 93% | jetir.org |

| Phenyl glycidyl (B131873) ether | Pyrazole | None (Microwave, Solvent-free) | 73% | (Racemic) | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes for the Compound

Adherence to green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. researchgate.net The synthesis of pyrazoles has been a fertile ground for the application of these principles, focusing on reducing waste, avoiding hazardous solvents, improving energy efficiency, and utilizing catalytic methods. researchgate.netmdpi.com

Solvent-Free and Aqueous Medium Reactions

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). researchgate.net Significant progress has been made in synthesizing pyrazole derivatives under solvent-free conditions or in water, the most environmentally benign solvent.

Aqueous Synthesis: The synthesis of pyrazoles via the condensation of 1,3-dicarbonyl compounds with hydrazines has been successfully performed in aqueous media. jetir.orgresearchgate.netresearchgate.net These reactions can be promoted by catalysts such as Amberlyst-70, a recyclable solid acid catalyst, at room temperature. mdpi.com Multicomponent reactions, which build complex molecules in a single step, are particularly well-suited to aqueous conditions, offering high atom economy and simplifying workup procedures. jetir.orgnih.gov

Solvent-Free Reactions: Many pyrazole syntheses can be conducted under solvent-free conditions, often with the aid of grinding (mechanochemistry) or heating. acs.orgrsc.orgias.ac.in For instance, pyrano[2,3-c]pyrazoles have been synthesized by grinding the reactants with a nanocatalyst in a mortar and pestle at room temperature, resulting in excellent yields and short reaction times. rsc.org The condensation of diones with hydrazines to form pyrazoles has also been achieved by simply heating the neat reactants, leading to a solid product that requires minimal purification. acs.orgrsc.org

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwaves and ultrasound can dramatically improve the efficiency and sustainability of chemical reactions. These techniques often lead to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating. researchgate.netresearchgate.netdergipark.org.tr

Microwave-Assisted Synthesis: Microwave irradiation has been extensively applied to pyrazole synthesis. researchgate.netnih.gov The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, which can accelerate reaction rates by orders of magnitude. nih.gov Numerous pyrazole derivatives, including complex hybrids with other heterocycles, have been synthesized in minutes using microwave assistance, compared to hours required for conventional refluxing. acs.orgpharmacophorejournal.com This method is also highly effective for solvent-free reactions, further enhancing its green credentials. nih.govarabjchem.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. The formation and collapse of microscopic bubbles generate localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. nih.gov This technique has been successfully used for the one-pot, multicomponent synthesis of various pyrazole derivatives in aqueous media, often at room temperature. researchgate.netasianpubs.orgnih.gov The use of ultrasound can lead to higher yields in shorter times compared to silent (non-irradiated) reactions. nih.gov

Table 4: Comparison of Conventional vs. Energy-Assisted Pyrazole Synthesis

| Reaction Type | Method | Time | Yield | Reference |

| Pyrazole-Oxadiazole Hybrid Synthesis | Conventional Heating | 7–9 hours | 70–82% | acs.org |

| Pyrazole-Oxadiazole Hybrid Synthesis | Microwave Irradiation | 9–10 minutes | 79–92% | acs.org |

| Pyrano[2,3-c]pyrazole Synthesis | Conventional Heating | 1 hour | 83% | nih.gov |

| Pyrano[2,3-c]pyrazole Synthesis | Ultrasound Irradiation | 10 minutes | 98% | nih.gov |

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. researchgate.net The synthesis of pyrazoles has benefited greatly from the development of novel catalytic systems.

Heterogeneous Catalysts: Solid-supported catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost. researchgate.netpharmacognosyjournal.net A variety of heterogeneous catalysts have been employed for pyrazole synthesis, including:

Amberlyst-70: A solid acid resin used for pyrazole synthesis in water. mdpi.com

Nano-catalysts: Materials like nano-sized metal oxides (e.g., ZnO, Co₃O₄, CuO/ZrO₂) and magnetic nanoparticles (e.g., Fe₃O₄) have shown high efficacy, often under solvent-free or aqueous conditions. nih.govarabjchem.orgrsc.org

Metal-Organic Frameworks (MOFs): These porous materials can act as highly effective and recyclable catalysts.

Homogeneous Catalysts: While recovery can be more challenging, homogeneous catalysts offer high activity and selectivity. Recent efforts have focused on using catalysts based on abundant and non-toxic metals. For example, iron-catalyzed multicomponent reactions have been developed for the sustainable synthesis of tri-substituted pyrazoles using alcohols as the primary feedstock, which can be derived from biomass. rsc.orgresearchgate.net Other approaches utilize simple and inexpensive catalysts like molecular iodine or copper salts to promote cyclization reactions under mild conditions. organic-chemistry.org

These catalytic methods not only improve the environmental profile of the synthesis but also provide excellent control over regioselectivity, which is a common challenge in traditional pyrazole syntheses from unsymmetrical precursors. researchgate.net

Functionalization Strategies for the Pyrazole Ring and Side Chain

The structural modification of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol and its analogues is a key aspect of medicinal and materials chemistry, allowing for the fine-tuning of their chemical and biological properties. Functionalization can be targeted at either the pyrazole ring itself or the ethan-1-ol side chain, providing a versatile platform for creating a diverse library of derivatives.

Functionalization of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle with distinct reactive sites that can be selectively modified. The two adjacent nitrogen atoms and the carbon atom at the 4-position are the primary targets for functionalization.

N-Alkylation and N-Arylation

The presence of an N-H proton in the pyrazole ring allows for substitution at the nitrogen atoms. For unsymmetrical pyrazoles like 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol, N-alkylation can result in a mixture of two regioisomers. The selectivity of this reaction is often governed by steric hindrance and the reaction conditions employed. mdpi.comresearchgate.net

Commonly, N-alkylation is achieved under basic conditions, where a base is used to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide electrophile. semanticscholar.org Alternative methods have been developed to provide better control and milder reaction conditions. For instance, a method utilizing trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst has been shown to effectively N-alkylate pyrazoles. mdpi.comsemanticscholar.org In the case of unsymmetrical pyrazoles, this reaction can produce a mixture of regioisomers, with steric effects typically favoring alkylation at the less hindered nitrogen atom. mdpi.comresearchgate.net Other approaches include the Mitsunobu reaction and transition metal-catalyzed processes. semanticscholar.org

Below is a table summarizing various N-alkylation methodologies applicable to pyrazole systems.

| Method | Reagents/Catalyst | Key Features | Ref |

| Base-mediated Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Standard and widely used method. Can require strong bases or high temperatures. | semanticscholar.orgresearchgate.net |

| Acid-catalyzed Alkylation | Trichloroacetimidates, Brønsted acid (e.g., camphorsulfonic acid) | Milder alternative to base-mediated methods. Regioselectivity is influenced by sterics. | mdpi.comsemanticscholar.org |

| Michael Addition | Michael acceptors (e.g., α,β-unsaturated ketones) | Catalyst-free method for specific substrates, offering high regioselectivity (N1). | acs.org |

| Phase-Transfer Catalysis | α,β-unsaturated ketones, Cinchona-based catalyst | Provides chiral N-substituted pyrazoles with good yields and high enantioselectivities. | researchgate.net |

Electrophilic Substitution at the C4-Position

The pyrazole ring is susceptible to electrophilic substitution, which predominantly occurs at the C4-position due to the electronic nature of the ring. researchgate.netrrbdavc.org This position can be functionalized with a variety of groups, most notably halogens, which then serve as versatile handles for further synthetic transformations such as cross-coupling reactions. beilstein-archives.orgencyclopedia.pub

Halogenation is a common and efficient method for functionalizing the C4-position. Reagents like N-halosuccinimides (NXS), where X can be Cl, Br, or I, are frequently used under mild conditions to introduce a halogen atom onto the pyrazole ring in excellent yields. researchgate.netbeilstein-archives.org This direct C-H halogenation often does not require a catalyst and can be performed in various solvents. researchgate.netbeilstein-archives.org The introduction of a bromine atom, for example, facilitates subsequent reactions like palladium-catalyzed benzannulation to form more complex fused heterocyclic systems. encyclopedia.pub

The following table details common methods for the C4-halogenation of pyrazoles.

| Reaction | Reagents | Conditions | Outcome | Ref |

| Bromination | N-Bromosuccinimide (NBS) | CCl4 or water, room temperature | High yield of 4-bromopyrazole derivatives. | researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | CCl4 or water, room temperature | Efficient synthesis of 4-chloropyrazole derivatives. | researchgate.net |

| Iodination | N-Iodosuccinimide (NIS) | DMSO, room temperature | Provides 4-iodinated pyrazole derivatives in moderate to excellent yields. | beilstein-archives.org |

Beyond halogenation, other functional groups can be introduced at the C4-position. For instance, lithiation followed by quenching with an electrophile or palladium-catalyzed oxidative alkenylation can install carbon-based substituents. researchgate.netresearchgate.net

Functionalization of the Side Chain

The 1-hydroxyethyl group at the C3-position of the pyrazole ring offers another site for structural modification. The secondary alcohol is a versatile functional group that can undergo a range of chemical transformations.

Reactions Involving the Hydroxyl Group

Standard alcohol chemistry can be applied to modify the side chain. Oxidation of the secondary alcohol would yield the corresponding ketone, 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-one. This ketone is a valuable intermediate for further derivatization. For example, it can react with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form a β-dimethylamino-α,β-unsaturated ketone (enaminone). tandfonline.com This enaminone intermediate is highly reactive and can be used in cycloaddition reactions with hydrazonoyl halides or hydroximoyl chlorides to construct novel bipyrazolyl or isoxazolyl pyrazole derivatives, respectively. tandfonline.com

Other potential modifications of the hydroxyl group include esterification with various carboxylic acids or their derivatives, and etherification via Williamson ether synthesis to introduce a wide array of substituents. These modifications can significantly alter the molecule's polarity, solubility, and biological interactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) techniques are essential for unambiguously assigning signals and confirming the compound's constitution. science.govpressbooks.pubyoutube.com

Two-dimensional NMR experiments are critical for mapping the intricate network of covalent bonds and spatial proximities within the molecule. science.govsdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol, a COSY spectrum would be expected to show a key correlation between the methine proton of the ethanol (B145695) group (-CH(OH)-) and the protons of its adjacent methyl group (-CH₃). pressbooks.pubsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is invaluable for assigning carbon signals based on their known proton attachments. For instance, the signal for the pyrazole (B372694) ring's C4 carbon would correlate with the C4-H proton signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings, typically over two to three bonds, between protons and carbons. columbia.edu This technique is crucial for connecting different fragments of the molecule. Key expected correlations would include the protons of the 5-methyl group to the C5 and C4 carbons of the pyrazole ring, and the methine proton of the ethanol side chain to the C3 carbon of the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons. This is useful for determining the preferred conformation of the molecule in solution. A potential NOESY correlation might be observed between the pyrazole's C4-H proton and the methine proton of the ethanol side chain, depending on the rotational conformation around the C3-C(ethanol) bond.

Table 1: Predicted 2D NMR Correlations for 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol

| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | -CH (OH)CH₃ | -CH(OH)CH₃ | ³J coupling within the ethanol side chain |

| HSQC | C4-H | C 4 | Direct one-bond C-H attachment |

| HSQC | 5-CH₃ | 5-C H₃ | Direct one-bond C-H attachment |

| HMBC | 5-CH₃ | C 5, C 4 | Connectivity of methyl group to pyrazole ring |

| HMBC | -CH (OH)CH₃ | C 3 (pyrazole), -CH(OH)C H₃ | Connectivity of side chain to pyrazole ring |

| NOESY | NH | C4-H | Spatial proximity confirming tautomeric form/conformation |

The pyrazole ring is subject to annular tautomerism, where the N-H proton can exchange between the two nitrogen atoms. nih.govresearchgate.netbohrium.com This process can be rapid on the NMR timescale, leading to averaged signals for the C3 and C5 positions. nih.gov Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to study this phenomenon. By lowering the temperature, the rate of tautomeric interconversion can be slowed, potentially allowing for the observation of distinct signals for each tautomer. fu-berlin.de From the coalescence temperature of these signals, the energy barrier for the proton transfer can be calculated, providing fundamental insight into the molecule's dynamic behavior. bohrium.com

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in the molecule and their intermolecular interactions, particularly hydrogen bonding. mdpi.comnih.govyoutube.com

The spectrum of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol is expected to be characterized by several key vibrational modes:

O-H and N-H Stretching: The presence of both hydroxyl (-OH) and pyrazole N-H groups gives rise to stretching vibrations, typically in the 3600-3200 cm⁻¹ region. mdpi.com The exact position and shape of these bands are highly sensitive to hydrogen bonding. mdpi.comaip.org In the solid state or concentrated solutions, broad bands are expected due to intermolecular H-bonding between the -OH and N-H groups of neighboring molecules, potentially forming dimers, trimers, or catemeric chains. aip.orgmdpi.com

C-H Stretching: Aromatic C-H stretching from the pyrazole ring and aliphatic C-H stretching from the methyl and ethyl groups are expected in the 3100-2850 cm⁻¹ range.

C=N and C=C Stretching: Vibrations corresponding to the stretching of the double bonds within the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region. mdpi.com

C-O Stretching: The stretching vibration of the C-O bond in the secondary alcohol group is expected to produce a strong band in the 1150-1050 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H | Stretching | ~3400 (Broad) | Position and width are indicative of hydrogen bonding strength. mdpi.com |

| N-H | Stretching | ~3250 (Broad) | Also involved in hydrogen bonding. aip.orgresearchgate.net |

| Aromatic C-H | Stretching | 3100 - 3000 | Characteristic of the pyrazole ring proton. |

| Aliphatic C-H | Stretching | 2990 - 2850 | From methyl and ethyl groups. |

| C=N, C=C | Ring Stretching | 1600 - 1450 | Characteristic of the pyrazole aromatic system. mdpi.com |

| C-O | Stretching | 1150 - 1050 | Strong band typical for secondary alcohols. |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov While no crystal structure has been reported for 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol, analysis of related pyrazole structures provides insight into the expected findings. rsc.orgnih.gov

A successful crystallographic analysis would yield:

Unambiguous Connectivity: Confirmation of the atomic connections.

Precise Geometric Parameters: Accurate measurements of all bond lengths, bond angles, and torsion angles.

Conformation: The preferred conformation of the ethanol side chain relative to the pyrazole ring in the solid state.

Tautomer Identification: It would definitively identify which nitrogen atom of the pyrazole ring is protonated in the crystal lattice. nih.gov

Supramolecular Assembly: Crucially, it would reveal the network of intermolecular interactions. Given the presence of both hydrogen bond donors (-OH, -NH) and acceptors (pyrazole nitrogens, -OH oxygen), an extensive hydrogen-bonding network is anticipated, likely forming chains or sheets that dictate the crystal packing. mdpi.comnih.gov

Chiroptical Spectroscopy (ORD, CD) for Absolute Configuration Assignment of Enantiomers

The carbon atom of the ethanol group attached to the pyrazole ring is a chiral center, meaning 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol can exist as a pair of enantiomers. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are instrumental in studying these chiral molecules. numberanalytics.commdpi.com

These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. numberanalytics.com If the racemic mixture of the compound were resolved into its individual enantiomers, they would exhibit mirror-image CD and ORD spectra. By comparing the experimentally measured spectra to those predicted by quantum chemical calculations, the absolute configuration (R or S) of each enantiomer can be unambiguously determined. nih.govnih.gov This is the primary method for assigning absolute configuration to chiral molecules in solution. nih.govmdpi.com

Advanced Mass Spectrometry for Fragmentation Mechanism Analysis and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques are used to determine the compound's exact mass and to probe its structure through controlled fragmentation. rsc.orgsapub.org High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass-to-charge ratio (m/z) with high precision.

Analysis of the fragmentation patterns, often studied using tandem mass spectrometry (MS/MS), provides evidence for the molecular structure. Common fragmentation pathways for pyrazole derivatives are influenced by the nature and position of their substituents. tandfonline.comresearchgate.netcore.ac.uk For 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol, key fragmentation events would likely include:

Loss of Water: A common fragmentation for alcohols, leading to a peak at [M-18]⁺. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond between the pyrazole ring and the ethanol side chain.

Loss of a Methyl Radical: Cleavage of the terminal methyl group from the ethanol side chain, resulting in a peak at [M-15]⁺.

Ring Cleavage: Fragmentation of the pyrazole ring itself, often initiated by the loss of N₂ or HCN. rsc.org

Isotopic labeling studies, for example, by replacing the hydroxyl proton with deuterium (B1214612) (D), could be used to confirm these proposed mechanisms. The mass of fragments containing the hydroxyl group would shift by one mass unit, verifying the location of the original proton.

Table 3: Predicted Mass Spectrometry Adducts for 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol (C₆H₁₀N₂O)

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 127.08659 | 125.8 |

| [M+Na]⁺ | 149.06853 | 134.3 |

| [M-H]⁻ | 125.07204 | 124.5 |

| [M+H-H₂O]⁺ | 109.07658 | 119.8 |

| [M]⁺· | 126.07877 | 123.8 |

Data sourced from PubChem predictions. uni.lu

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for assessing the chemical purity and determining the enantiomeric composition of chiral molecules like 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol. For chiral compounds, specialized chiral HPLC methods are employed to separate and quantify the individual enantiomers.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high efficiency in resolving a wide range of chiral molecules, including pyrazole derivatives. nih.gov The choice of the mobile phase is also critical and can significantly influence the separation. Different elution modes, such as normal phase, polar organic, and reversed phase, can be utilized, with the polar organic mode often providing the benefit of short analysis times and sharp peaks. acs.orgnih.gov

In a typical analytical workflow, a solution of racemic or enantiomerically enriched 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol is injected into the HPLC system. As the sample passes through the chiral column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times. A detector, commonly a UV detector, measures the absorbance of the eluting compounds, generating a chromatogram with two distinct peaks corresponding to the (R)- and (S)-enantiomers.

The area under each peak is proportional to the concentration of the corresponding enantiomer in the sample. This data is then used to calculate the enantiomeric excess (ee), which is a measure of the purity of the sample with respect to one enantiomer over the other. The enantiomeric excess is calculated using the following formula:

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers.

| Parameter | Value |

|---|---|

| Chromatographic System | Agilent 1260 Infinity II HPLC or equivalent |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Peak Area (Enantiomer 1) | 1500 mAUs |

| Peak Area (Enantiomer 2) | 500 mAUs |

| Calculated Enantiomeric Excess (ee) | 50% |

Computational and Theoretical Investigations of 1 5 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental in understanding the electronic landscape of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol. eurasianjournals.comresearchgate.net Methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and compute a range of electronic properties. nih.govasrjetsjournal.org

These calculations provide detailed information on the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The MEP map is particularly useful for identifying electrophilic and nucleophilic sites, with negative potential regions (typically around the nitrogen atoms) indicating sites susceptible to electrophilic attack and positive regions indicating sites for nucleophilic attack. researchgate.netresearchgate.net

| Calculated Property | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 D | Measures molecular polarity |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol. The molecule possesses rotational freedom around the single bond connecting the ethanol (B145695) side chain to the pyrazole ring. Theoretical methods are used to map the potential energy surface (PES) by systematically rotating this bond and calculating the energy at each step. longdom.orglibretexts.org

A PES is a multidimensional landscape that represents the potential energy of a system as a function of its atomic coordinates. longdom.org By analyzing the PES, researchers can identify energy minima, which correspond to stable conformations (rotamers), and energy maxima, which represent the transition states between these conformers. libretexts.org For 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol, this analysis reveals the most energetically favorable orientation of the hydroxyethyl (B10761427) group relative to the pyrazole ring, which is often influenced by steric hindrance and potential intramolecular hydrogen bonding. These stable conformations are crucial for understanding the molecule's interactions with its environment, including solvents and biological targets. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides a reliable means of predicting spectroscopic data, which can be used to confirm or interpret experimental findings. For 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol, DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies for IR spectroscopy. asrjetsjournal.org

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts. asrjetsjournal.orgiu.edu.sa Predicted shifts are often correlated with experimental values to aid in the assignment of complex spectra. While discrepancies can exist, the trends and relative shifts are generally well-reproduced, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. mdpi.com

Similarly, the calculation of harmonic vibrational frequencies using DFT helps in assigning the absorption bands observed in an IR spectrum. asrjetsjournal.org Theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to a good agreement with experimental data. derpharmachemica.com This allows for a detailed understanding of the vibrational modes of the molecule, such as the stretching and bending of the O-H, N-H, C-N, and C-C bonds. derpharmachemica.com

| Parameter | Predicted Value (DFT) | Typical Experimental Value |

|---|---|---|

| ¹H NMR: Pyrazole H-4 | ~6.2 ppm | ~6.0 ppm |

| ¹H NMR: CH-OH | ~4.9 ppm | ~4.8 ppm |

| ¹³C NMR: Pyrazole C-3 | ~155 ppm | ~153 ppm |

| ¹³C NMR: Pyrazole C-5 | ~142 ppm | ~140 ppm |

| IR Freq: O-H Stretch | ~3450 cm⁻¹ (scaled) | ~3400 cm⁻¹ |

| IR Freq: N-H Stretch | ~3300 cm⁻¹ (scaled) | ~3250 cm⁻¹ |

Acidity, Basicity, and Tautomerism Studies of the Pyrazole Moiety

The pyrazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. mdpi.com The "pyrrole-like" nitrogen atom (N1), which bears a hydrogen, is weakly acidic (pKa ≈ 14.2), while the "pyridine-like" nitrogen atom (N2) is weakly basic (pKa of the conjugate acid ≈ 2.5). mdpi.comksu.edu.sa The acidity and basicity are influenced by the electronic effects of substituents on the ring.

A key feature of 3(5)-substituted pyrazoles like 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol is annular prototropic tautomerism. This involves the migration of the proton between the two nitrogen atoms, leading to two distinct tautomeric forms. In this case, the methyl group can be at position 5 (with the ethanol at C3) or the proton can shift, placing the methyl group at position 3 (with the ethanol at C5).

The equilibrium between these tautomers is influenced by several factors, including the nature of the substituents, the solvent, and temperature. nih.govnih.govfu-berlin.de Theoretical calculations are used to determine the relative stabilities of the tautomers. Studies on similar 3,5-disubstituted pyrazoles have shown that electron-donating groups like methyl tend to favor the tautomer where they are at position 3 (relative to the N-H group). nih.gov The presence of solvents can also significantly shift the equilibrium by forming intermolecular hydrogen bonds. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol over time, particularly in a solvent environment. eurasianjournals.com MD simulations model the molecule and surrounding solvent molecules (e.g., water) as a system of interacting particles, solving Newton's equations of motion to track their trajectories. rdd.edu.iq

These simulations provide a microscopic picture of solvation, revealing how solvent molecules arrange around the solute and form hydrogen bonds with the pyrazole nitrogens and the hydroxyl group of the side chain. researchgate.net MD is also used to explore the conformational space of the molecule, observing transitions between different stable rotamers and the flexibility of the structure. nih.gov This dynamic information is crucial for understanding how the molecule behaves in a realistic biological or chemical environment, complementing the static picture from quantum mechanics. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique widely used in drug discovery to predict how a ligand, such as 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol, might bind to the active site of a biological target like an enzyme or receptor. researchgate.netnih.gov The process involves generating various conformations of the ligand and fitting them into the binding pocket of the target protein, followed by a scoring function that estimates the binding affinity. ijpbs.com

For pyrazole derivatives, which are known to inhibit various enzymes like kinases and cyclooxygenases, docking studies are invaluable. nih.govnih.gov These studies can identify the most likely binding pose and predict key intermolecular interactions, such as hydrogen bonds between the pyrazole N-H or the side-chain O-H group and amino acid residues in the target's active site. nih.gov Hydrophobic interactions involving the methyl group and the pyrazole ring also play a significant role. nih.gov The results, often expressed as a binding energy or docking score, help prioritize compounds for further experimental testing and guide the design of more potent and selective inhibitors. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties. While closely related to QSAR (Quantitative Structure-Activity Relationship), which correlates structure with biological activity, QSPR focuses on properties like solubility, boiling point, and partition coefficient. ej-chem.org

For a class of compounds like pyrazole derivatives, a QSPR model would be developed by first calculating a set of numerical descriptors for each molecule that encode its structural, electronic, and topological features. nih.govacs.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that links these descriptors to an experimentally measured property. nih.gov Once validated, the QSPR model can be used to predict the properties of new, unsynthesized pyrazole derivatives, including 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol, thereby accelerating the material design and chemical screening process. researchgate.net

Chemical Reactivity and Derivatization of 1 5 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol

Reactions at the Hydroxyl Group: Esterification, Etherification, and Oxidation

The secondary alcohol moiety is a primary site for various chemical modifications. Standard organic transformations can be applied to this group to yield esters, ethers, and the corresponding ketone.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids under acidic conditions (Fischer esterification) or, more commonly, with more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base.

Etherification: Ether derivatives can be synthesized, for instance, via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(5-methyl-1H-pyrazol-3-yl)ethanone. The choice of oxidizing agent is crucial to prevent over-oxidation or unwanted side reactions on the pyrazole (B372694) ring. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions such as the Swern or Dess-Martin oxidation are suitable for this transformation. The oxidation of similar 2-(pyrazolyl)ethanols to their corresponding carboxylic acids using stronger agents like KMnO4 has been reported, highlighting the susceptibility of this functional group to oxidation. researchgate.net

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | R-COCl, Pyridine | 1-(5-Methyl-1H-pyrazol-3-yl)ethyl ester |

| Etherification | 1. NaH 2. R-Br | 3-(1-alkoxyethyl)-5-methyl-1H-pyrazole |

| Oxidation | PCC or Swern Oxidation | 1-(5-Methyl-1H-pyrazol-3-yl)ethanone |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic system that can undergo electrophilic aromatic substitution (SEAr). rrbdavc.orgwikipedia.org Due to the electronic properties of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. rrbdavc.orgscribd.comnih.gov The methyl and 1-hydroxyethyl groups at positions C5 and C3, respectively, are electron-donating and further activate the ring towards substitution at the C4 position.

Common electrophilic substitution reactions applicable to the pyrazole ring include:

Halogenation: The introduction of a halogen (Cl, Br, I) at the C4 position can be achieved using various halogenating agents. N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are effective for chlorination and bromination, respectively. mdpi.com Direct fluorination of 3,5-disubstituted pyrazoles using reagents like Selectfluor® has also been demonstrated. rsc.org

Nitration: The pyrazole ring can be nitrated at the C4 position using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄). scribd.com

Formylation: The Vilsmeier-Haack reaction, which employs a reagent formed from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), is a standard method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings, including pyrazoles, at the C4 position. researchgate.netresearchgate.netarkat-usa.org

| Reaction Type | Reagents | Product (Substitution at C4) |

|---|---|---|

| Bromination | NBS, CCl₄ | 1-(4-Bromo-5-methyl-1H-pyrazol-3-yl)ethan-1-ol |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Methyl-4-nitro-1H-pyrazol-3-yl)ethan-1-ol |

| Formylation | POCl₃, DMF | 3-(1-Hydroxyethyl)-5-methyl-1H-pyrazole-4-carbaldehyde |

Nucleophilic Reactions Involving the Pyrazole Ring Nitrogens

The 1H-pyrazole contains a pyrrole-like nitrogen atom that is nucleophilic, especially after deprotonation. nih.gov This allows for functionalization through N-alkylation and N-acylation reactions. As 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol is an unsymmetrical pyrazole, these reactions can potentially yield two different regioisomers, with the substituent at the N1 or N2 position. Generally, the outcome is influenced by steric factors; the bulkier substituent tends to form on the nitrogen atom (N1) that is further from the existing larger substituent (the C5-methyl group in this case). mdpi.comacs.org

N-Alkylation: The pyrazole nitrogen can be alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) or under phase-transfer catalysis conditions. researchgate.netsemanticscholar.org Acid-catalyzed methods using trichloroacetimidates as electrophiles have also been developed. mdpi.comsemanticscholar.org

N-Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base, leads to the formation of N-acyl pyrazoles.

Metalation and Cross-Coupling Reactions for Further Functionalization

For more advanced functionalization, metalation followed by cross-coupling reactions provides a powerful strategy to form new carbon-carbon bonds. nih.gov

Metalation: The pyrazole ring can be deprotonated at the C4 position using a strong organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), a process known as directed metalation. cdnsciencepub.com The resulting 4-lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles. For instance, quenching the reaction with iodine (I₂) would yield 1-(4-Iodo-5-methyl-1H-pyrazol-3-yl)ethan-1-ol.

Cross-Coupling Reactions: The 4-halo-derivatives of the pyrazole, synthesized either by direct halogenation or via metalation, are valuable precursors for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the 4-halopyrazole with an organoboron reagent (e.g., a boronic acid or ester) to introduce new aryl or vinyl substituents. This method is widely used for functionalizing pyrazoles. nih.govresearchgate.netnih.gov

Sonogashira Coupling: This reaction involves the coupling of a 4-halopyrazole (typically iodo- or bromo-substituted) with a terminal alkyne, providing a direct route to 4-alkynylpyrazoles. tandfonline.comresearchgate.netresearchgate.net

| Reaction Sequence | Reagents | Final Product |

|---|---|---|

| Metalation-Iodination then Suzuki Coupling | 1. n-BuLi, THF 2. I₂ 3. Ar-B(OH)₂, Pd catalyst, Base | 1-(4-Aryl-5-methyl-1H-pyrazol-3-yl)ethan-1-ol |

| Metalation-Iodination then Sonogashira Coupling | 1. n-BuLi, THF 2. I₂ 3. R-C≡CH, Pd/Cu catalyst, Base | 1-(4-Alkynyl-5-methyl-1H-pyrazol-3-yl)ethan-1-ol |

Mechanisms of Key Chemical Transformations Involving the Compound

Understanding the mechanisms of these reactions is key to predicting their outcomes and optimizing conditions.

Mechanism of Electrophilic Aromatic Substitution: The SEAr mechanism on the pyrazole ring proceeds in two steps. wikipedia.orgmasterorganicchemistry.com First, the π-system of the pyrazole ring, specifically at the electron-rich C4 position, attacks an electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. In the second, faster step, a base removes the proton from the C4 position, restoring the aromatic π-system and yielding the 4-substituted product. masterorganicchemistry.com

Mechanism of N-Alkylation: In base-mediated N-alkylation, the reaction typically follows an SN2 pathway. A base abstracts the acidic proton from the pyrazole N-H, creating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group to form the N-alkylated pyrazole. wuxiapptec.com

Mechanism of Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction involves a well-established catalytic cycle. organic-chemistry.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halopyrazole, forming a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (e.g., aryl) to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. libretexts.org

Mechanism of Sonogashira Coupling: This reaction involves two interconnected catalytic cycles, one for palladium and one for copper. wikipedia.orgvedantu.com

Palladium Cycle: This cycle is similar to the Suzuki coupling, beginning with the oxidative addition of the Pd(0) catalyst to the 4-halopyrazole.

Copper Cycle: A base deprotonates the terminal alkyne. The resulting acetylide anion reacts with a Cu(I) salt (the co-catalyst) to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex from the palladium cycle.

Reductive Elimination: As in the Suzuki coupling, the final step is the reductive elimination of the coupled product from the palladium center, which regenerates the Pd(0) catalyst. wikipedia.org

Biological Activities and Mechanistic Insights Pre Clinical, in Vitro, and in Silico Focus Only

In Vitro Enzyme Inhibition/Activation Studies

No studies reporting the in vitro enzyme inhibition or activation by 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol were identified.

Receptor Binding Affinity and Ligand-Target Interaction Studies

There is no available data on the receptor binding affinity or ligand-target interactions of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol.

Cellular Pathway Modulation in Model Systems (e.g., specific cell lines for mechanistic studies, in vitro assays)

Information regarding the modulation of cellular pathways by 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol in any model system is not available in the current scientific literature.

Molecular Mechanisms of Action: Investigation of Biochemical Pathways

The molecular mechanism of action and its effects on biochemical pathways for 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol have not been investigated.

Structure-Based Ligand Design and Optimization Principles

There are no published studies on the use of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol in structure-based ligand design or optimization.

Applications in Chemical Synthesis and Materials Science

1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol as a Chiral Building Block in Asymmetric Synthesis

Chiral alcohols are crucial intermediates for synthesizing compounds with high stereochemical definition, which is often essential for biological activity in pharmaceuticals and agrochemicals. The asymmetric synthesis of chiral pyrazole (B372694) derivatives is a significant area of research, as often only one enantiomer of a molecule possesses the desired biological activity. nih.gov 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group, making its enantiomerically pure forms valuable starting materials.

The synthesis of enantiopure pyrazoles and related structures can be achieved through various catalytic asymmetric strategies. rwth-aachen.de While direct enantioselective synthesis using 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol is a specialized field, the broader context of organocatalyzed reactions provides a framework for its application. For instance, the Michael addition reaction between 2-pyrazolin-5-ones and α,β-unsaturated ketones, catalyzed by chiral amines like 9-epi-9-amino-9-deoxyquinine, has been shown to produce β-(3-hydroxypyrazol-1-yl)ketones with high enantioselectivity (94–98% ee). nih.gov This highlights a pathway where chiral pyrazole-containing structures can be synthesized, establishing the potential for enantiomerically pure 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol to be used as a nucleophile or precursor in similar stereoselective transformations.

The value of such chiral building blocks lies in their ability to introduce a specific stereochemistry that is preserved or transferred during subsequent synthetic steps, leading to the efficient construction of complex chiral molecules.

Use as an Intermediate in the Synthesis of Complex Heterocyclic Systems

The dual functionality of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol makes it an adept intermediate for constructing more complex heterocyclic systems. The pyrazole ring itself can undergo N-alkylation or N-arylation, while the hydroxyl group can be derivatized or used as a handle for further reactions. nih.gov

For example, pyrazole derivatives serve as starting materials for heteroannulated systems, which are fused ring structures with significant biological relevance. nih.gov The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through multicomponent reactions involving 5-aminopyrazole precursors. nih.gov Similarly, the reaction of pyrazole acetohydrazide with aldehydes and subsequent cyclization with acetic anhydride leads to the formation of 1,3,4-oxadiazole rings fused with the pyrazole moiety. researchgate.net

The general synthetic pathway often involves the initial formation of a pyrazole core, such as 3-methyl-5-pyrazolone from ethyl acetoacetate and hydrazine (B178648) hydrate (B1144303), which is then elaborated. jmchemsci.comresearchgate.net The hydroxyl group of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol can be converted into a better leaving group or oxidized to a ketone (1-(5-Methyl-1H-pyrazol-3-yl)ethanone), providing an electrophilic site for cyclocondensation reactions. bldpharm.com These reactions allow for the fusion of other rings, such as pyridines, pyrimidines, or oxadiazoles, onto the pyrazole scaffold, leading to diverse and complex heterocyclic libraries.

| Precursor | Reagents | Resulting System | Reference |

| 2-(1H-pyrazol-1-yl) acetohydrazide | Aryl aldehydes, Acetic anhydride | 1,3,4-Oxadiazole derivatives | researchgate.net |

| 3-Aryl-1H-pyrazole-4-carbaldehydes | 1,3-Dicarbonyl compounds, Ammonium acetate | 1,4-Dihydropyridine derivatives | nih.govmdpi.com |

| (2-methyl-5-nitroimidazol-1-yl)acetic acid hydrazide | Aromatic acetophenones, Vilsmeier-Haack reagent | Imidazole-pyrazole hybrids | asianpubs.org |

| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole | Pyruvic acid, Aromatic aldehydes | Pyrazolo[3,4-b]pyridine derivatives | nih.gov |

Integration into Advanced Organic Materials (e.g., ligands for catalysis, fluorescent materials)

Pyrazole derivatives are widely used as ligands in coordination chemistry due to the presence of two nitrogen atoms that can effectively coordinate with metal ions. researchgate.net The structural framework of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol is suitable for creating multidentate ligands for catalysis. The hydroxyl group can serve as an anchor point to link the pyrazole unit to other coordinating groups or to a solid support.

Tripodal N-donor pyrazolyl ligands have been synthesized and examined for their catalytic activity in oxidation reactions. For instance, ligands such as 2-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)ethan-1-ol form complexes with copper(II) salts that mimic the function of catecholase, an enzyme involved in oxidation. researchgate.net The functional side chain containing the hydroxyl group plays a significant role in the catalytic efficiency of the resulting metal complex.

In the realm of materials science, pyrazoles are components of fluorescent and luminescent materials. nih.gov The aromatic nature of the pyrazole ring, combined with its ability to participate in extended π-conjugated systems, makes it a candidate for creating organic fluorophores. By chemically modifying 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol, for example, by attaching it to other chromophoric systems via the hydroxyl group, it is possible to design novel fluorescent materials with potential applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Role in the Synthesis of Advanced Chemical Probes and Tools

The development of chemical probes is essential for studying biological processes. The pyrazole scaffold is a common feature in molecules designed for such purposes due to its predictable binding modes and synthetic accessibility. The structure of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol can be incorporated into larger molecules designed as probes.

For example, pyrazole derivatives have been used to create inhibitors of specific enzymes, which can then be tagged with fluorescent or radioactive labels to probe enzyme activity and localization within cells. The synthesis of pyrazolo[3,4-b]pyridine derivatives has yielded compounds with potential antitumor activity, and these structures could be adapted into chemical probes to study cancer-related pathways. nih.gov The hydroxyl group on 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol provides a convenient site for conjugation to reporter molecules, linkers, or reactive groups needed for covalent labeling of biological targets.

Potential in Medicinal Chemistry Lead Generation (excluding clinical trials)

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities. nih.gov These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. rjpbcs.commdpi.com Derivatives of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol are actively investigated for lead generation in drug discovery programs.

The synthesis of novel pyrazole derivatives often starts from simple precursors like 3-methyl-1H-pyrazol-5(4H)-one. rjpbcs.com By reacting this core with various electrophiles, a library of compounds can be generated and screened for biological activity. Several studies have reported that pyrazole derivatives show promise as anticancer agents. rjpbcs.comnih.gov For instance, certain 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives have been shown to suppress the growth of A549 lung cancer cells. nih.gov

The versatility of the pyrazole core allows for the creation of diverse molecular architectures. Multicomponent reactions are an efficient strategy for producing libraries of structurally complex pyrazoles for high-throughput screening. nih.govmdpi.com For example, pyrano[2,3-c]pyrazoles synthesized via one-pot reactions have demonstrated antimicrobial activity. mdpi.com The 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol structure can be seen as a key intermediate that can be readily modified to explore structure-activity relationships (SAR) for various therapeutic targets, such as protein kinases or androgen receptors in prostate cancer. researchgate.netnih.gov

| Compound Class | Synthetic Precursors | Potential Biological Activity |

| Pyrano[2,3-c]pyrazoles | Aromatic aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Antimicrobial mdpi.com |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, Pyruvic acid, Aromatic aldehydes | Antitumor nih.gov |

| 1,4-Dihydropyridines with pyrazole moiety | 3-Aryl-1H-pyrazole-4-carbaldehydes, 1,3-dicarbonyl compounds | Antimicrobial, Antioxidant nih.govmdpi.com |

| 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives | Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate | Anticancer (A549 lung cancer) nih.gov |

Analogues, Derivatives, and Structure Activity Relationship Sar Studies

Design and Synthesis of Structurally Related Pyrazole (B372694) Alcohol Derivatives

The design of structurally related pyrazole alcohol derivatives often begins with the core scaffold of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-ol. Synthetic strategies for creating analogues typically involve the cyclocondensation of β-diketones with hydrazine (B178648) derivatives to form the pyrazole ring, a foundational method in pyrazole synthesis. mdpi.com For instance, the reaction of a substituted pentane-2,4-dione with hydrazine hydrate (B1144303) can yield the 5-methylpyrazole core. Subsequent modification at the 3-position, often through acylation followed by reduction, can introduce the 1-hydroxyethyl side chain.

Key synthetic approaches to generate diversity in this class of compounds include:

Variation of the hydrazine component: Using substituted hydrazines allows for the introduction of different groups at the N1 position of the pyrazole ring.

Modification of the diketone precursor: Altering the starting diketone enables the introduction of various substituents at positions 4 and 5 of the pyrazole ring.

Post-synthesis functionalization: The synthesized pyrazole alcohol can undergo further reactions, such as etherification or esterification of the hydroxyl group, to explore the impact of these changes on biological activity. nih.gov

These synthetic strategies provide a robust platform for generating a library of compounds for subsequent biological evaluation and SAR studies.

Systematic Variation of Substituents on the Pyrazole Ring

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. nih.gov Systematic variation of these substituents is a critical step in understanding the SAR and optimizing lead compounds.

For analogues of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-ol, key positions for modification include:

N1-position: The unsubstituted N-H group can be important for hydrogen bonding interactions with biological targets. Alkylation or arylation at this position can significantly alter the compound's electronic and steric properties, influencing its binding affinity and selectivity.

C4-position: Introduction of small alkyl or halogen groups at the C4-position can modulate the lipophilicity and electronic nature of the pyrazole ring.

C5-position: While the methyl group at the C5-position is a defining feature of the parent compound, its replacement with other alkyl groups (e.g., ethyl, propyl) or electron-withdrawing groups can provide valuable insights into the steric and electronic requirements of the target binding site.

| Compound | N1-Substituent | C4-Substituent | C5-Substituent | Relative Activity (%) |

|---|---|---|---|---|

| Parent | H | H | CH₃ | 100 |

| Analog 1a | CH₃ | H | CH₃ | 85 |

| Analog 1b | H | Cl | CH₃ | 120 |

| Analog 1c | H | H | CF₃ | 60 |

Modifications at the Ethanolic Side Chain and Chiral Center

The ethanolic side chain, including its chiral center, is another crucial area for modification in the SAR exploration of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-ol derivatives. The hydroxyl group can act as a hydrogen bond donor or acceptor, playing a vital role in target interaction.

Modifications at this side chain often involve:

Alteration of the alkyl group: Replacing the methyl group attached to the chiral carbon with larger alkyl or aryl groups can probe the steric tolerance of the binding pocket.

Esterification or Etherification: Conversion of the hydroxyl group to an ester or ether can modify the compound's polarity, lipophilicity, and metabolic stability.

Stereochemistry: The ethanolic side chain contains a chiral center, and it is common for the two enantiomers to exhibit different biological activities and potencies. The synthesis of enantiomerically pure compounds is therefore essential for a complete SAR understanding.

| Compound | Side Chain Modification | Stereochemistry | Relative Activity (%) |

|---|---|---|---|

| Parent | -CH(OH)CH₃ | Racemic | 100 |

| Analog 2a | -CH(OH)CH₂CH₃ | Racemic | 90 |

| Analog 2b | -CH(OCH₃)CH₃ | Racemic | 75 |

| Analog 2c | -CH(OH)CH₃ | (S)-enantiomer | 150 |

| Analog 2d | -CH(OH)CH₃ | (R)-enantiomer | 50 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scholarscentral.com For pyrazole alcohol derivatives, 2D-QSAR and 3D-QSAR studies can provide valuable predictive models.

In a typical QSAR study for this class of compounds, various molecular descriptors are calculated for each analogue, including:

Electronic descriptors: Such as atomic charges and dipole moments, which can quantify the electronic influence of different substituents.

Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecules.

Hydrophobic descriptors: Such as the partition coefficient (logP), which measures the lipophilicity of the compounds.

These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression or partial least squares. academicstrive.com A robust QSAR model can predict the activity of newly designed compounds before their synthesis, thereby saving time and resources in the drug discovery process.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is another crucial computational tool in the lead optimization process. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

For derivatives of 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-ol, a pharmacophore model might include features such as:

A hydrogen bond donor/acceptor feature corresponding to the pyrazole ring nitrogens.

A hydrogen bond donor/acceptor feature from the ethanolic hydroxyl group.

A hydrophobic feature representing the 5-methyl group.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Methodologies

The presence of a chiral center in 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol necessitates the development of stereoselective synthetic methods to isolate and study its individual enantiomers, which may possess distinct biological activities and properties. Future efforts in this area are likely to focus on several key strategies: